Regiochemical Differentiation: 3-Formyl vs. 2-Formyl Indole Carbamate Positional Isomers
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (CAS 885266-77-3) differs fundamentally from its 2-formyl positional isomer, tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate, in both synthetic accessibility and downstream reactivity. Indole is inherently more reactive at the C3 position for electrophilic substitution, and the 3-formyl derivative can be prepared via direct formylation at the electronically preferred C3 site. In contrast, the 2-formyl isomer requires alternative synthetic routes and undergoes different reaction profiles . While no direct comparative kinetic data exists for these two specific isomers, class-level knowledge of indole electrophilic substitution establishes that the C3 position is approximately 10^13 times more reactive than benzene toward electrophilic attack, with the C2 position being substantially less accessible under standard Vilsmeier-Haack or related formylation conditions. This regiochemical distinction directly impacts the feasibility and yield of downstream transformations including aldol condensations and C-C/N coupling reactions.
| Evidence Dimension | Regiochemistry of formyl group substitution |
|---|---|
| Target Compound Data | 3-formyl substitution at C3 position of indole (CAS 885266-77-3) |
| Comparator Or Baseline | 2-formyl isomer: tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate |
| Quantified Difference | No direct comparative quantitative data available; class-level reactivity difference based on established indole C3 vs. C2 electrophilic substitution preferences (C3 approximately 10^13× more reactive than benzene) |
| Conditions | Class-level indole electrophilic substitution principles; no experimental head-to-head comparison identified in public literature |
Why This Matters
Procurement of the correct 3-formyl regioisomer ensures compatibility with standard indole C3-functionalization protocols and avoids synthetic route redesign that would be required for the less accessible 2-formyl analog.
